

# Spectroscopic Characterization of 1,2-Oxazinan-3-one: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Oxazinan-3-one

Cat. No.: B15265789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for the characterization of **1,2-Oxazinan-3-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures, such as 1,3-oxazinan-2-one and other cyclic hydroxamates, to present a predicted spectroscopic profile. This document aims to serve as a valuable resource for the synthesis, identification, and purification of **1,2-Oxazinan-3-one** and its derivatives.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of **1,2-Oxazinan-3-one**. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **1,2-Oxazinan-3-one**

Position	Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
4	-CH <sub>2</sub> -	~ 2.0 - 2.5	Triplet	~ 6-7
5	-CH <sub>2</sub> -	~ 1.8 - 2.2	Multiplet	~ 6-7
6	-CH <sub>2</sub> -O-	~ 4.2 - 4.6	Triplet	~ 6-7
2	N-OH	~ 9.0 - 11.0	Broad Singlet	-

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **1,2-Oxazinan-3-one**

Position	Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
3	C=O	~ 165 - 175
4	-CH <sub>2</sub> -	~ 25 - 35
5	-CH <sub>2</sub> -	~ 20 - 30
6	-CH <sub>2</sub> -O-	~ 65 - 75

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Absorption Frequencies for **1,2-Oxazinan-3-one**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
O-H (stretch, H-bonded)	3100 - 3300	Broad, Medium
C-H (stretch, sp <sup>3</sup> )	2850 - 3000	Medium
C=O (lactam stretch)	1650 - 1690	Strong
C-N (stretch)	1200 - 1300	Medium
C-O (stretch)	1000 - 1100	Medium

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Fragmentation for **1,2-Oxazinan-3-one**

m/z	Proposed Fragment Ion
101	[M] <sup>+</sup> (Molecular Ion)
73	[M - CO] <sup>+</sup>
56	[M - CO <sub>2</sub> H] <sup>+</sup>
44	[C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
43	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **1,2-Oxazinan-3-one**, based on established methods for the preparation of cyclic hydroxamic acids.

### Synthesis of 1,2-Oxazinan-3-one

A potential synthetic route to **1,2-Oxazinan-3-one** involves the cyclization of a  $\gamma$ -halo-N-hydroxybutyramide.

## Materials:

- $\gamma$ -Butyrolactone
- Hydroxylamine hydrochloride
- Sodium methoxide
- Thionyl chloride or other halogenating agent
- Anhydrous methanol
- Anhydrous diethyl ether
- Sodium bicarbonate

## Procedure:

- Preparation of N-hydroxy- $\gamma$ -butyrolactam: In a round-bottom flask, dissolve hydroxylamine hydrochloride in anhydrous methanol. Add a solution of sodium methoxide in methanol dropwise at 0 °C. To this solution, add  $\gamma$ -butyrolactone and stir the mixture at room temperature for 24 hours.
- Ring opening and halogenation: The resulting N-hydroxy- $\gamma$ -butyrolactam is then treated with a halogenating agent, such as thionyl chloride, to yield the corresponding  $\gamma$ -chloro-N-hydroxybutyramide. This reaction should be performed in an inert solvent under anhydrous conditions.
- Cyclization: The  $\gamma$ -chloro-N-hydroxybutyramide is then cyclized by treatment with a non-nucleophilic base, such as sodium hydride, in an anhydrous solvent like THF to promote intramolecular N-alkylation and formation of the **1,2-Oxazinan-3-one** ring.
- Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

## Spectroscopic Characterization

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified **1,2-Oxazinan-3-one** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- **$^1\text{H}$  NMR Spectroscopy:** Acquire the  $^1\text{H}$  NMR spectrum using a standard 400 or 500 MHz spectrometer. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the proton environment within the molecule.
- **$^{13}\text{C}$  NMR Spectroscopy:** Acquire the  $^{13}\text{C}$  NMR spectrum. Analyze the chemical shifts to identify the different carbon environments, including the carbonyl carbon and the aliphatic carbons of the ring.

### 2. Infrared (IR) Spectroscopy:

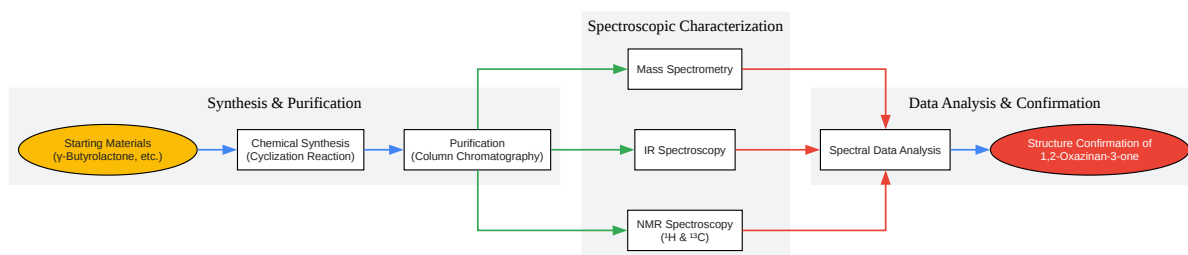
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** Record the IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands for the key functional groups, such as the O-H stretch, C-H stretches, and the C=O stretch of the lactam.

### 3. Mass Spectrometry (MS):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
- **Data Analysis:** Determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

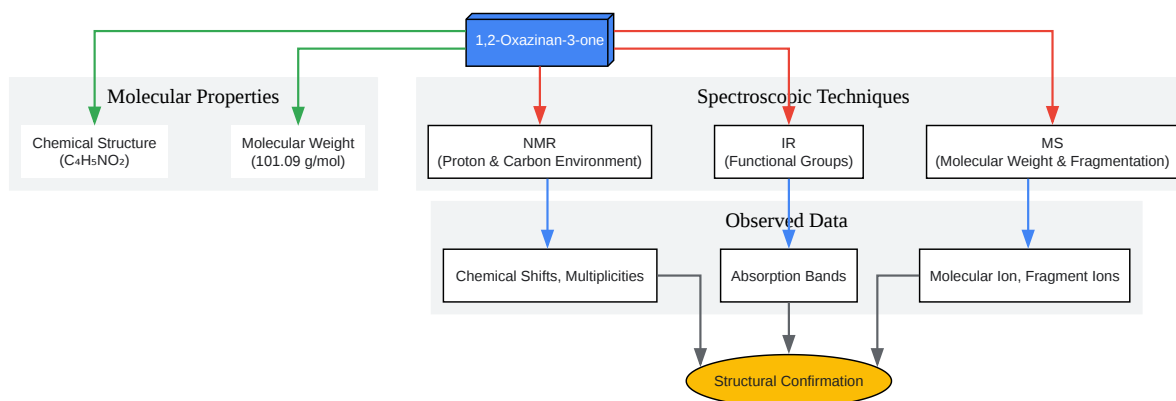
## Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the characterization of **1,2-Oxazinan-3-one**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **1,2-Oxazinan-3-one**.



[Click to download full resolution via product page](#)

Caption: Logical relationship between the compound and its characterization data.

- To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Oxazinan-3-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15265789#spectroscopic-data-for-1-2-oxazinan-3-one-characterization\]](https://www.benchchem.com/product/b15265789#spectroscopic-data-for-1-2-oxazinan-3-one-characterization)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)